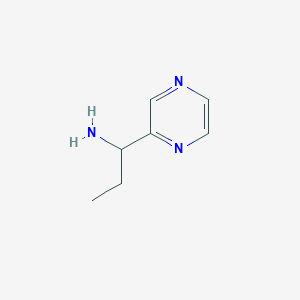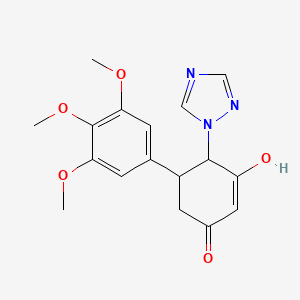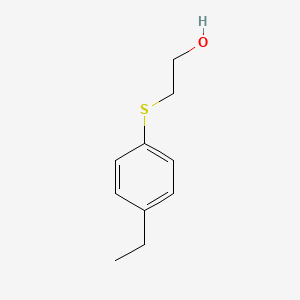
Methyl 2-chloro-3-methoxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Bio-based Alternative to Chlorinated Solvents
Methyl 2-chloro-3-methoxybutanoate has been evaluated for its potential in sustainable processes. For instance, 3-methoxybutan-2-one (MO), derived from methylation of acetoin, has been shown as a bio-based solvent. This compound has potential in substituting carcinogenic halogenated solvents in some applications due to its low peroxide forming potential and negative Ames mutagenicity test. Its successful use in Friedel–Crafts acylation and N-alkylations highlights its viability in organic reactions (Jin et al., 2021).
Conformational Behavior in Solutions
This compound has been studied for its conformational behavior in solutions. This research is crucial in understanding the properties of the compound in different environments. For instance, Methyl (3R)-3-{[(3′R)-3′-hydroxybutanoyl]oxy}butanoate (MHBOB) has been prepared as a model compound for conformational analyses, providing insights into its behavior in chloroform and aqueous solutions (Li et al., 1997).
Conversion of Hemicellulosic Sugars
In the field of green chemistry, the conversion of sugars to methyl lactate using Sn-Beta catalysts has been demonstrated. This process involves converting various pentoses and hexoses into methyl lactate, with observations of different yields for pentoses and hexoses. This finding is aligned with a reaction pathway involving the retro aldol condensation of sugars. During this process, methyl 2-hydroxy-4-methoxybutanoate is formed, showcasing the compound's potential in biomass-related routes (Holm et al., 2012).
Synthesis Processes
The synthesis of various compounds using this compound as a starting material or intermediate has been a focus of research. For example, a novel process for synthesizing Butafenacil, a pesticide, involves using Methyl 2-chloro-5-(ethoxycarbonylamino) benzoate, showcasing the versatility of similar compounds in the synthesis of complex molecules (Liu, 2015).
Industrial Applications
The compound has industrial applications, such as in the production of solvents for paints, inks, and fragrances. Its reaction with OH radicals and the formation of various products like acetone and methyl acetate have been studied, providing insights into its behavior in industrial contexts (Aschmann et al., 2011).
Propiedades
IUPAC Name |
methyl 2-chloro-3-methoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-4(9-2)5(7)6(8)10-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZMONLMUQDBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134220-14-7 |
Source


|
| Record name | methyl 2-chloro-3-methoxybutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2460776.png)



![4-Methoxy-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2460787.png)

![2-Pyridinylmethyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2460791.png)
![Methyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate](/img/structure/B2460792.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-bromobenzamide](/img/structure/B2460794.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2460796.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2460797.png)
![(1R,2S,5S)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2460798.png)
